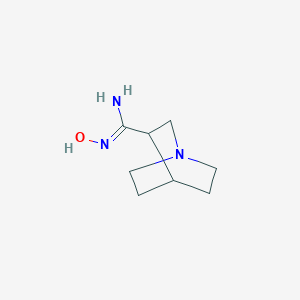
N-Hydroxyquinuclidine-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- typically involves the following steps:
Formation of the 1-azabicyclo[2.2.2]octane core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the carboximidamide group: This step involves the reaction of the 1-azabicyclo[2.2.2]octane core with reagents that introduce the carboximidamide functionality.
N-hydroxylation: The final step involves the hydroxylation of the carboximidamide group to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学研究应用
Chemical Properties and Structure
N-Hydroxyquinuclidine-3-carboximidamide is characterized by its unique structure, which combines a quinuclidine framework with a hydroxyl and carboximidamide functional group. This structural composition contributes to its reactivity and versatility in synthetic applications.
Medicinal Chemistry
Antimuscarinic Agents
this compound serves as a chiral building block for the synthesis of various antimuscarinic agents. These agents are crucial in treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The compound's ability to form specific interactions with muscarinic receptors enhances the efficacy of these drugs .
Cholinergic Receptor Ligands
The compound is also utilized in the development of cholinergic receptor ligands. Its structural features allow for modifications that can lead to improved selectivity and potency against specific receptor subtypes, which is vital for designing targeted therapies in neurodegenerative diseases like Alzheimer's .
Organic Synthesis
Chemoselective Reactions
this compound has been employed in chemoselective reactions, including the α-iodination of various acrylic esters via the Morita-Baylis-Hillman protocol. This application showcases its utility in synthesizing complex molecules with high selectivity, which is essential for pharmaceutical development .
Cleavage Reactions
The compound acts as a reagent for the selective cleavage of β-keto and vinylogous β-keto esters. This property is particularly useful in organic synthesis, allowing chemists to manipulate molecular structures efficiently while minimizing side reactions .
Case Study 1: Synthesis of Antimuscarinic Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogues of 3-quinuclidinyl benzilate using this compound as a precursor. The study demonstrated that modifications to the hydroxyl group significantly affected the compounds' affinities for muscarinic receptors, highlighting the importance of this compound in drug design .
Case Study 2: Chiral Synthesis
Another notable application involved using this compound in the efficient synthesis of (R)-3-quinuclidinol through a new bacterial reductase identified from Agrobacterium radiobacter. This method achieved high enantioselectivity and space-time yield, showcasing the compound's role in green chemistry approaches .
作用机制
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy- is unique due to the presence of the N-hydroxy carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFKGCLVACFUSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701132 |
Source


|
| Record name | N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123837-16-1 |
Source


|
| Record name | N'-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













